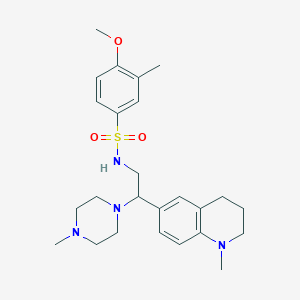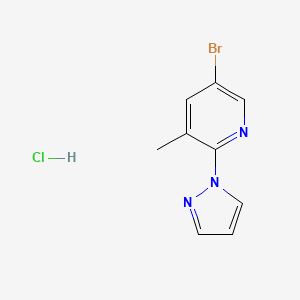
Clorhidrato de 5-bromo-3-metil-2-(1H-pirazol-1-il)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrazole moiety
Aplicaciones Científicas De Investigación
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Mecanismo De Acción
Target of Action
Similar compounds have shown a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities, suggesting they may affect a variety of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The reactivity of similar compounds can be influenced by the type of solvent, suggesting that the action environment could play a role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride typically involves the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation using methyl iodide and a suitable catalyst such as aluminum chloride.
Pyrazole Formation: The pyrazole moiety can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the pyrazole with the brominated and methylated pyridine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole moiety can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-2-(1H-pyrazol-1-yl)pyridine
- 5-chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine
- 5-bromo-3-methyl-2-(1H-imidazol-1-yl)pyridine
Uniqueness
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride is unique due to the specific combination of substituents on the pyridine ring. The presence of both a bromine atom and a pyrazole moiety provides distinct reactivity and potential for diverse applications compared to similar compounds.
Propiedades
IUPAC Name |
5-bromo-3-methyl-2-pyrazol-1-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c1-7-5-8(10)6-11-9(7)13-4-2-3-12-13;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOTWXNXOGAGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=CC=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-97-3 |
Source


|
| Record name | 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
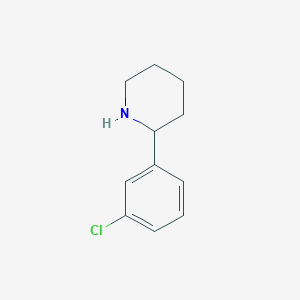
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)
![N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2514542.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)
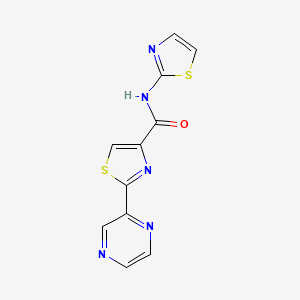
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)
![Methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2514548.png)
![2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoicacid](/img/structure/B2514550.png)
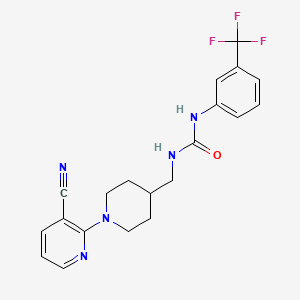

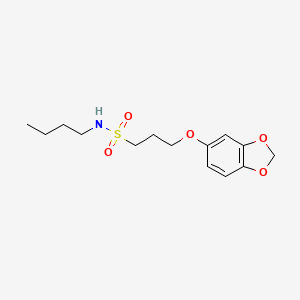
![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)
